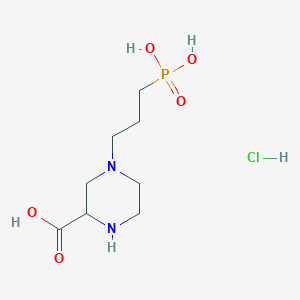
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves several steps. One common method includes the selective N-4 alkylation of piperazine-2-carboxylic acid esters . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as NMDA receptors . By binding to these receptors, the compound can modulate their activity and influence various physiological processes. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.
相似化合物的比较
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid: This compound shares a similar structure and has comparable biological activities.
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid: Another related compound with similar properties and applications.
属性
分子式 |
C8H18ClN2O5P |
|---|---|
分子量 |
288.66 g/mol |
IUPAC 名称 |
4-(3-phosphonopropyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H17N2O5P.ClH/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);1H |
InChI 键 |
PIDONGCOHWYUJB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















